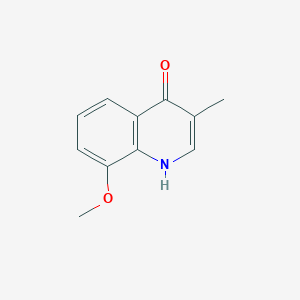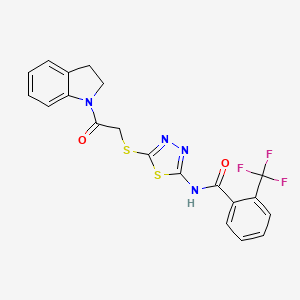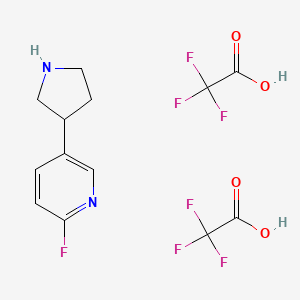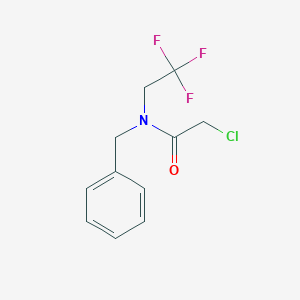
8-Methoxy-3-methylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-3-methylquinolin-4-ol is a chemical compound with the CAS Number: 855870-76-7. It has a molecular weight of 189.21 and its IUPAC name is 8-methoxy-3-methyl-4-quinolinol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 8-Methoxy-3-methylquinolin-4-ol can be represented by the InChI code: 1S/C11H11NO2/c1-7-6-12-10-8(11(7)13)4-3-5-9(10)14-2/h3-6H,1-2H3,(H,12,13) . This indicates that the compound has a quinoline core structure with methoxy and methyl substituents.Physical And Chemical Properties Analysis
8-Methoxy-3-methylquinolin-4-ol is a powder that is stored at room temperature . Its melting point is reported to be between 217-218 degrees Celsius .Scientific Research Applications
Antiparasitic and Antineoplastic Activities
8-Methoxy and related quinoline derivatives have shown significant potential in modifying resistance against various biological targets. For example, quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) have been synthesized to enhance the repair of drug- and radiation-induced DNA damage. These derivatives, including 8-methoxyquinazolinones, exhibit potent PARP inhibitory activity, which can potentiate the cytotoxicity of certain cancer treatments in cell lines (Griffin et al., 1998).
Corrosion Inhibition
Derivatives of 8-hydroxyquinoline, such as those synthesized for the protection of metals against corrosion, highlight the chemical versatility of the quinoline moiety. Novel heterocyclic compounds based on 8-hydroxyquinoline have been developed as efficient corrosion inhibitors for mild steel in acidic environments. These compounds showcase the ability of quinoline derivatives to form protective layers on metal surfaces, indicating their potential in materials science and engineering applications (Rbaa et al., 2019).
Antimicrobial Activity
The pharmacological importance of 8-hydroxyquinolines has led to the development of novel ligands with significant antimicrobial activity. For instance, metal complexes prepared with 8-hydroxyquinoline derivatives have been evaluated against various bacterial strains, highlighting the role of quinoline derivatives in developing new antimicrobial agents (Patel & Patel, 2017).
Photostability and Biological Activity
The substitution of a methoxy group at the 8 position in fluoroquinolone structures, such as Q-35, has been shown to significantly reduce phototoxicity when irradiated with UV light. This indicates the importance of structural modifications in the development of safer and more stable therapeutic agents (Marutani et al., 1993).
Food Preservation
Citrullus colocynthis fruits and 4-methylquinoline analogues have been investigated for their antimicrobial activities against foodborne bacteria, proposing natural preservatives to maintain the quality of food products. This research emphasizes the potential of quinoline derivatives in food science and safety (Kim et al., 2014).
Safety and Hazards
The safety information available indicates that 8-Methoxy-3-methylquinolin-4-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves and eye or face protection .
properties
IUPAC Name |
8-methoxy-3-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12-10-8(11(7)13)4-3-5-9(10)14-2/h3-6H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPXXUUQNBDNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C1=O)C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-methylquinolin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2616595.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2616599.png)
![1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2616603.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616605.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2616608.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2616611.png)

![N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2616614.png)

![Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2616617.png)